tert-Butyl (3-oxocyclopentyl)carbamate
Overview
Description
“tert-Butyl (3-oxocyclopentyl)carbamate” is a chemical compound with the molecular weight of 199.25 . It has a slightly twisted envelope conformation .
Synthesis Analysis
The synthesis of this compound involves the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols . The reaction was carried out in a small screw-cap vial containing a stir bar, 3-aza-2-oxabicyclic alkene I (91.1 mg, 0.462 mmol, 1.0 equiv.) was added and transferred into a glove box .Molecular Structure Analysis
The five-membered ring of the molecule is in a slightly twisted envelope conformation. The carbonyl group is disordered over two sites on the five-membered ring, with refined occupancies of 0.906 (4) and 0.094 (4) .Chemical Reactions Analysis
The compound is involved in the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols . When 3-aza-2-oxabicyclic alkene was subjected to the same conditions as previously except using an amine instead of an alcohol, an unexpected product, II, was formed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.25 . More specific physical and chemical properties are not available in the resources.Scientific Research Applications
Application 1: Ruthenium-Catalysed Nucleophilic Ring-Opening
- Summary of the Application: This compound has been used in the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols . The aim was to expand the scope of the reaction to include amine nucleophiles .
- Methods of Application: The 3-aza-2-oxabicyclic alkene was subjected to the same conditions as previously except using an amine instead of an alcohol, an unexpected product was formed .
- Results or Outcomes: The investigation into the mechanism of this reaction is ongoing .
Application 2: Synthesis of N-Boc-Protected Anilines
- Summary of the Application: tert-Butyl carbamate is used in palladium-catalysed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
- Results or Outcomes: The outcomes include the successful synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Application 3: Crystal Structure Analysis
- Summary of the Application: The compound has been used in the study of crystal structures. The five-membered ring is in a slightly twisted envelope conformation .
- Methods of Application: The compound was subjected to crystallographic analysis. The carbonyl group is disordered over two sites on the five-membered ring with refined occupancies of 0.906 (4) and 0.094 (4) .
- Results or Outcomes: The crystal structure of the compound was successfully determined .
Application 4: Biocatalytic Processes
- Summary of the Application: The tert-butyl group, which is part of the compound, has implications in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes is described .
- Results or Outcomes: The outcomes include the successful application of the tert-butyl group in biocatalytic processes .
Application 5: Acid-Catalysed Ring-Opening
- Summary of the Application: This compound has been used in the study of acid-catalysed ring-opening . The aim was to expand the scope of the reaction to include amine nucleophiles .
- Methods of Application: The compound was subjected to the same conditions as previously except using an amine instead of an alcohol .
- Results or Outcomes: The investigation into the mechanism of this reaction is ongoing .
Application 6: Synthesis of Tetrasubstituted Pyrroles
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-oxocyclopentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOXAWYNXXEWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699482 | |
Record name | tert-Butyl (3-oxocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-oxocyclopentyl)carbamate | |
CAS RN |
847416-99-3 | |
Record name | tert-Butyl (3-oxocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (3-oxocyclopentyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Citations
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